molecular formula C9H19NO B1373928 N-(2-methoxyethyl)-2-methylcyclopentan-1-amine CAS No. 1340323-75-2

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine

Cat. No.: B1373928
CAS No.: 1340323-75-2
M. Wt: 157.25 g/mol
InChI Key: KBZZKXGGRZDEOS-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-2-methylcyclopentan-1-amine” is a chemical compound. Based on its name, it likely contains an amine group (-NH2) and a methoxyethyl group (-OCH2CH3) attached to a cyclopentane ring .

Scientific Research Applications

Substance P (NK1) Receptor Antagonism

A significant application of compounds structurally related to N-(2-methoxyethyl)-2-methylcyclopentan-1-amine is as antagonists of the substance P (NK1) receptor. For instance, CP-96,345 [(2S, 3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)-methyl]-1-azabicyclo[2.2.2]octan-3-amine] has been identified as a potent nonpeptide antagonist. It inhibits substance P-induced salivation in rats and has been a valuable tool in investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Synthesis and Magnetism of Manganese(II) Complexes

This compound-related compounds have been utilized in the synthesis of manganese(II) complexes. These complexes, such as those involving N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine, show interesting magnetic properties and structural characteristics, making them significant in materials science research (Wu et al., 2004).

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis routes involving similar compounds have been explored for creating specific chiral intermediates. For example, (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists, has been synthesized using innovative enzymatic methods, highlighting the compound's role in advanced organic synthesis (Parker et al., 2012).

Weinreb Amide Synthesis

The synthesis of N-Methoxy-N-methylamide, commonly known as Weinreb amide, represents another application area. This amide has been utilized extensively in various synthetic endeavors, including in pharmaceutical industries, due to its unique properties as an acylating agent and as a robust equivalent for an aldehyde group (Balasubramaniam & Aidhen, 2008).

N-Methylation in Chemical Synthesis

N-methylation of primary or second amines with methanol is an important process in the production of various chemicals, including medicines and dyes. Compounds structurally similar to this compound play a crucial role in catalyzing these reactions, highlighting their importance in green chemistry (Su et al., 2016).

Mechanism of Action

The mechanism of action of a compound often depends on its biological activity. Some similar compounds, such as oligonucleotides, have been studied for their therapeutic effects .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-4-3-5-9(8)10-6-7-11-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZKXGGRZDEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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